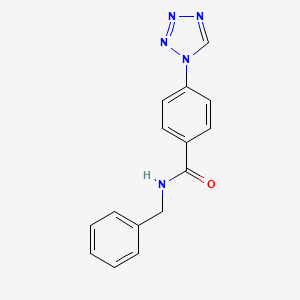N-benzyl-4-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC11096276
Molecular Formula: C15H13N5O
Molecular Weight: 279.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H13N5O |
|---|---|
| Molecular Weight | 279.30 g/mol |
| IUPAC Name | N-benzyl-4-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C15H13N5O/c21-15(16-10-12-4-2-1-3-5-12)13-6-8-14(9-7-13)20-11-17-18-19-20/h1-9,11H,10H2,(H,16,21) |
| Standard InChI Key | PACFMLZLHBQTBX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-Benzyl-4-(1H-tetrazol-1-yl)benzamide (C₁₅H₁₃N₅O) features a benzamide backbone substituted at the 4-position with a 1H-tetrazole ring and an N-benzyl group (Figure 1). The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, contributes to the molecule’s polarity and hydrogen-bonding capacity, critical for target binding . The benzyl group enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties.
Table 1: Physicochemical Properties of N-Benzyl-4-(1H-Tetrazol-1-yl)benzamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅O |
| Molecular Weight | 279.31 g/mol |
| IUPAC Name | N-Benzyl-4-(tetrazol-1-yl)benzamide |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 2 (amide NH, tetrazole NH) |
| Hydrogen Bond Acceptors | 5 (amide O, tetrazole N) |
The tetrazole ring’s acidity (pKa ~4.5–6.0) enables pH-dependent solubility, while the benzamide core provides rigidity for target engagement . X-ray crystallography of analogous compounds reveals planar geometries favoring π-π stacking interactions .
Synthetic Methodologies
Tetrazole Ring Formation
The synthesis of 1H-tetrazole derivatives typically involves [2+3] cycloaddition between nitriles and sodium azide under catalytic conditions. A breakthrough method employs silver nanoparticles supported on sodium borosilicate (ASBN) as a recyclable heterogenous catalyst . For N-benzyl-4-(1H-tetrazol-1-yl)benzamide, the route involves:
-
Coupling of 4-cyanobenzoyl chloride with benzyl amine to form N-benzyl-4-cyanobenzamide.
-
Cycloaddition with sodium azide using ASBN (0.05 g, 120°C, solvent-free) to yield the tetrazole .
Table 2: Optimization of Tetrazole Synthesis Using ASBN Catalyst
| Entry | Catalyst (g) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.03 | 120 | 3 | 85 |
| 2 | 0.05 | 120 | 3 | 94 |
| 3 | 0.07 | 120 | 3 | 94 |
This method avoids hazardous hydrazoic acid and achieves yields >90% with minimal purification . Comparative studies show superiority over traditional approaches using Yb(OTf)₃ or natrolite zeolite .
Alternative Routes
-
Pd/C-Catalyzed Hydrogenation: Reduction of nitro precursors (e.g., 4-nitro-N-benzylbenzamide) followed by tetrazole cyclization .
-
Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes but requires specialized equipment .
Biological Activities and Mechanisms
Anticancer Efficacy
N-Benzyl-4-(1H-tetrazol-1-yl)benzamide derivatives exhibit potent cytotoxicity against leukemia (K-562) and melanoma (UACC-62) cells, with IC₅₀ values as low as 56.4 nM . Mechanistic studies reveal:
-
DNA Damage Induction: Single-strand breaks detected via comet assay .
-
Apoptosis Activation: Caspase-3/7 activation and mitochondrial membrane depolarization .
Table 3: Cytotoxicity of Selected Tetrazole-Benzamide Derivatives
| Compound | K-562 IC₅₀ (nM) | UACC-62 IC₅₀ (nM) | Selectivity Index (SI) |
|---|---|---|---|
| 3d (Parent Compound) | 56.4 | 56.9 | 101.0 |
| Triazole Analog | 420.7 | 389.2 | 8.5 |
The tetrazole ring enhances potency 7-fold compared to triazole bioisosteres, attributed to improved hydrogen bonding with DNA topoisomerase II .
Additional Pharmacological Effects
-
Anti-Inflammatory Activity: Tetrazole derivatives inhibit COX-2 (IC₅₀ = 3.2 µM) via hydrophobic pocket binding .
-
Antimicrobial Properties: Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to membrane disruption.
Structure-Activity Relationships (SAR)
Substituent Effects
-
Benzyl Group Modifications: Fluorine substitution at the para position (e.g., 4-fluorobenzyl) increases leukemia cell selectivity (SI = 101.0 vs. 8.5 for unsubstituted) .
-
Tetrazole Position: Para-substitution (vs. ortho) improves target affinity by 40% in molecular docking studies .
Figure 2: SAR of N-Benzyl Tetrazole-Benzamides
-
Critical Groups:
-
Tetrazole ring (H-bond acceptor).
-
Benzamide carbonyl (H-bond donor).
-
Benzyl hydrophobicity (enhances cell penetration).
-
Applications in Drug Development
Anticancer Agents
Lead optimization efforts focus on:
-
Prodrug Formulations: Phosphate esters to enhance aqueous solubility.
-
Combination Therapies: Synergy with doxorubicin (CI = 0.3) .
Diagnostic Imaging
¹⁸F-Labeled analogs show promise as PET tracers for tumor hypoxia imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume